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Cat. No.: B12783804 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(R)-TCO-OH, a specific stereoisomer of trans-cyclooctenol, has emerged as a pivotal tool in

the field of bioorthogonal chemistry. Its significance lies in its participation in the inverse-

electron-demand Diels-Alder (IEDDA) reaction, a cornerstone of "click chemistry." This

reaction, characterized by its exceptionally rapid kinetics and biocompatibility, allows for the

precise and efficient covalent ligation of molecules in complex biological environments without

the need for a catalyst. The hydroxyl group of (R)-TCO-OH provides a versatile handle for its

incorporation into a wide array of biomolecules and therapeutic agents, making it an invaluable

reagent for applications ranging from cellular imaging to targeted drug delivery and the

synthesis of novel therapeutics like PROTACs (Proteolysis Targeting Chimeras).

Core Mechanism: The Inverse-Electron-Demand
Diels-Alder Reaction
The utility of (R)-TCO-OH is rooted in its reaction with 1,2,4,5-tetrazines. This is a type of [4+2]

cycloaddition where the electron-deficient tetrazine acts as the diene and the strained,

electron-rich trans-cyclooctene (TCO) serves as the dienophile.[1] The high ring strain of the

trans-cyclooctene significantly accelerates the reaction, allowing it to proceed rapidly under

physiological conditions (aqueous environment, neutral pH, and 37°C).[2][3] The initial

cycloaddition forms an unstable intermediate that quickly undergoes a retro-Diels-Alder

reaction, irreversibly releasing dinitrogen gas (N₂) and forming a stable dihydropyridazine
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product.[1] This irreversible step and the formation of a gaseous byproduct make the reaction

highly favorable and easy to monitor.
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Caption: General mechanism of the IEDDA reaction between (R)-TCO-OH and a tetrazine.

Quantitative Data: Reaction Kinetics
The reaction between TCO derivatives and tetrazines is among the fastest bioorthogonal

reactions known. The rate is influenced by the substituents on both the TCO and the tetrazine,

as well as the stereochemistry of the TCO. Specifically, the axial isomer of TCO-OH is known to

be more reactive than the equatorial isomer due to higher ground-state energy.[2][4]
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TCO
Derivative

Tetrazine
Derivative

Solvent/Buf
fer

Temperatur
e (°C)

Second-
Order Rate
Constant
(k₂) (M⁻¹s⁻¹)

Reference(s
)

TCO

conjugated to

CC49

antibody

[¹¹¹In]In-

labeled-Tz
PBS 37

(13 ± 0.08) x

10³
[1][2]

axial-5-

hydroxy-

trans-

cyclooctene

(a-TCO)

3,6-dipyridyl-

s-tetrazine

PBS/MeOH

(95:5)
25

150,000 ±

8,000
[4]

axial isomer

of 5-hydroxy-

TCO

3,6-dipyridyl-

s-tetrazine

derivative

PBS/MeOH

(95:5)
25

70,000 ±

1,800
[4]

equatorial

isomer of 5-

hydroxy-TCO

3,6-dipyridyl-

s-tetrazine

derivative

PBS/MeOH

(95:5)
25 22,400 ± 40 [4]

Water-soluble

s-TCO

3,6-dipyridyl-

s-tetrazine

derivative

Water 25
(3,300 ± 40) x

10³
[2]

TCO-PEG₄ Me2Pyr-Tz DPBS 37 5,120 [5]

TCO-PEG₄ MePh-Tz DPBS 37 990 [5]

Key Applications and Experimental Protocols
The versatility of (R)-TCO-OH has led to its adoption in several cutting-edge applications within

drug development and chemical biology.

Bioconjugation and Labeling of Proteins
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(R)-TCO-OH can be readily derivatized, for instance, into an N-hydroxysuccinimide (NHS)

ester, which can then be used to label proteins on primary amines (e.g., lysine residues). The

resulting TCO-labeled protein can be specifically conjugated to any molecule carrying a

tetrazine moiety.

Experimental Protocol: Protein Labeling with a TCO-NHS Ester

Protein Preparation:

Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) to a

concentration of 1-5 mg/mL.

If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer

exchange using a desalting column or dialysis.[1]

TCO-NHS Ester Preparation:

Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a

concentration of 10 mM.[1][6]

Labeling Reaction:

Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[1]

Incubate the reaction for 1 hour at room temperature with gentle mixing.[1][6]

Quenching (Optional):

To quench any unreacted NHS ester, add a concentrated amine-containing buffer (e.g., 1

M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 10-15 minutes.

[1][6]

Purification:

Remove excess, unreacted TCO-NHS ester using a spin desalting column or dialysis

against an appropriate buffer.[1][6] The purified TCO-labeled protein is now ready for

conjugation with a tetrazine-modified molecule.
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Pretargeted Nuclear Imaging
In this strategy, a TCO-conjugated antibody is first administered to a subject. After the antibody

has had sufficient time to accumulate at the target site (e.g., a tumor) and clear from circulation,

a radiolabeled tetrazine is administered. The rapid click reaction between the TCO and

tetrazine allows for highly specific imaging of the target site with minimal background signal.[1]

[7][8]
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Step 1: Targeting

Step 2: Imaging
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Caption: Workflow for pretargeted nuclear imaging using TCO-tetrazine click chemistry.
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"Click-to-Release" Drug Delivery
(R)-TCO-OH can be used as a cleavable linker for targeted drug delivery. In this approach, a

therapeutic agent is "caged" by attaching it to the TCO moiety. The resulting prodrug is inactive.

When the TCO-caged prodrug reaches its target, which has been labeled with a tetrazine, the

click reaction occurs. The subsequent electronic rearrangement of the adduct leads to the

release of the active drug.[9][10][11]
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Caption: Mechanism of "click-to-release" for targeted drug activation.

Synthesis of PROTACs
(R)-TCO-OH is also employed as a linker in the synthesis of PROTACs.[8][12] A PROTAC is a

heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into

proximity, leading to the ubiquitination and subsequent degradation of the target protein. The

TCO moiety can be incorporated into the linker, allowing for the modular construction of

PROTACs via click chemistry.
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PROTAC Synthesis

Mechanism of Action
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Caption: Logical workflow for the synthesis and action of a TCO-linked PROTAC.

Conclusion
(R)-TCO-OH is a powerful and versatile reagent in the click chemistry toolbox. Its participation

in the exceptionally fast and bioorthogonal IEDDA reaction with tetrazines has enabled

significant advancements in bioconjugation, in vivo imaging, and targeted drug delivery. For
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researchers and drug development professionals, a thorough understanding of its properties,

reaction kinetics, and experimental applications is crucial for harnessing its full potential in

creating next-generation diagnostics and therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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